molecular formula C9H18BrNO2 B12981988 7-Bromo-2-methylheptan-2-yl carbamate

7-Bromo-2-methylheptan-2-yl carbamate

Cat. No.: B12981988
M. Wt: 252.15 g/mol
InChI Key: ADZFUDOAYOITJW-UHFFFAOYSA-N
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Description

7-Bromo-2-methylheptan-2-yl carbamate: is an organic compound with the molecular formula C9H18BrNO2 It is a derivative of heptane, featuring a bromine atom at the 7th position, a methyl group at the 2nd position, and a carbamate group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylheptan-2-yl carbamate typically involves the following steps:

    Bromination: The starting material, 2-methylheptane, undergoes bromination at the 7th position using bromine (Br2) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under UV light.

    Carbamate Formation: The brominated product, 7-bromo-2-methylheptane, is then reacted with an isocyanate (R-N=C=O) to form the carbamate group. This reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrogen bromide (HBr) formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Bromination: Utilizing continuous flow reactors to ensure efficient and controlled bromination.

    Automated Carbamate Formation: Employing automated systems for the addition of isocyanate and base, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 7-Bromo-2-methylheptan-2-yl carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: 7-Hydroxy-2-methylheptan-2-yl carbamate, 7-Amino-2-methylheptan-2-yl carbamate.

    Oxidation: 7-Bromo-2-methylheptan-2-one.

    Reduction: 7-Bromo-2-methylheptan-2-amine.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain catalytic processes.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Probes: Used as a probe to study biochemical pathways involving brominated compounds.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Drug Delivery: Studied for its ability to form prodrugs that can be activated in the body to release active pharmaceutical ingredients.

Industry:

    Polymer Production: Utilized in the production of specialty polymers with unique properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylheptan-2-yl carbamate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of serine hydrolases.

    Receptor Binding: The compound can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

    7-Bromo-2-methylheptan-2-ol: A precursor in the synthesis of 7-Bromo-2-methylheptan-2-yl carbamate, differing by the presence of a hydroxyl group instead of a carbamate group.

    2-Methylheptan-2-yl carbamate: Lacks the bromine atom at the 7th position, resulting in different chemical reactivity and applications.

Uniqueness:

    Bromine Substitution: The presence of the bromine atom at the 7th position imparts unique reactivity, making it suitable for specific substitution reactions.

    Carbamate Group: The carbamate group enhances its potential as an enzyme inhibitor and its utility in pharmaceutical applications.

Properties

Molecular Formula

C9H18BrNO2

Molecular Weight

252.15 g/mol

IUPAC Name

(7-bromo-2-methylheptan-2-yl) carbamate

InChI

InChI=1S/C9H18BrNO2/c1-9(2,13-8(11)12)6-4-3-5-7-10/h3-7H2,1-2H3,(H2,11,12)

InChI Key

ADZFUDOAYOITJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCBr)OC(=O)N

Origin of Product

United States

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